Home > Products > Screening Compounds P5544 > Menin-MLL inhibitor 19
Menin-MLL inhibitor 19 -

Menin-MLL inhibitor 19

Catalog Number: EVT-8330258
CAS Number:
Molecular Formula: C30H34F3N7O4S
Molecular Weight: 645.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Menin-MLL inhibitor 19 is a small molecule designed to disrupt the interaction between menin and mixed lineage leukemia (MLL) fusion proteins, which are implicated in various types of acute leukemias. The inhibition of this interaction is a promising therapeutic strategy, as menin functions as an essential cofactor for MLL fusion proteins, facilitating their oncogenic activity. The development of inhibitors like Menin-MLL inhibitor 19 is part of a broader effort to target the molecular mechanisms underlying leukemia, particularly those associated with KMT2A rearrangements.

Source and Classification

Menin-MLL inhibitor 19 belongs to a class of compounds targeting the menin-MLL interaction. These inhibitors are being studied for their potential in treating acute leukemias characterized by MLL fusions. The compound is classified as a small-molecule inhibitor, specifically designed to bind to the menin protein and block its interaction with MLL fusion proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of Menin-MLL inhibitor 19 involves several key steps that typically include:

  1. Design: Utilizing structure-based drug design principles, researchers identify potential binding sites on the menin protein.
  2. Chemical Synthesis: Employing organic synthesis techniques to create the compound, which may involve multi-step reactions including coupling reactions, protection/deprotection steps, and purification processes.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

For example, previous studies have utilized high-throughput screening methods to identify lead compounds that inhibit the menin-MLL interaction effectively .

Molecular Structure Analysis

Structure and Data

Menin-MLL inhibitor 19's molecular structure is designed to mimic the natural binding interactions between menin and MLL fusion proteins. High-resolution crystal structures provide insights into how these inhibitors bind at the menin binding site, often revealing critical hydrophobic interactions and hydrogen bonds that stabilize the complex.

The structural analysis typically includes:

  • X-ray Crystallography: To determine the three-dimensional arrangement of atoms within the compound.
  • Computational Modeling: To predict how changes in structure might affect binding affinity and biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving Menin-MLL inhibitor 19 is its binding to the menin protein, which disrupts its interaction with MLL fusion proteins. This reaction can be quantitatively analyzed using fluorescence polarization assays, where a fluorescein-labeled peptide derived from MLL is used to monitor binding dynamics.

Key aspects include:

  • Inhibition Assays: Evaluating how effectively Menin-MLL inhibitor 19 can reduce the binding of MLL peptides to menin.
  • Structure-Activity Relationship Studies: Investigating how modifications to the chemical structure influence inhibitory potency.
Mechanism of Action

Process and Data

Menin-MLL inhibitor 19 operates by specifically binding to the menin protein, thereby preventing it from interacting with MLL fusion proteins. This disruption leads to:

  1. Downregulation of Oncogenic Transcription Factors: Inhibition of MLL fusion proteins results in decreased expression of genes such as HOXA9 and MEIS1, which are critical for leukemia cell survival.
  2. Restoration of Differentiation Programs: By blocking the menin-MLL interaction, these inhibitors can trigger differentiation pathways in leukemic cells, promoting their maturation and reducing malignancy.

Research indicates that compounds like Menin-MLL inhibitor 19 can effectively induce apoptosis in leukemia cells by disrupting these critical pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Menin-MLL inhibitor 19 exhibits specific physical and chemical properties that are crucial for its function:

  • Molecular Weight: Typically within a range suitable for cellular permeability.
  • Solubility: Solubility profiles in various solvents (e.g., dimethyl sulfoxide) are essential for formulation purposes.
  • Stability: Assessment under physiological conditions to ensure efficacy during therapeutic use.

Characterization studies often reveal solubility data indicating effective concentrations for biological assays .

Applications

Scientific Uses

Menin-MLL inhibitor 19 has significant applications in cancer research and therapy:

  1. Leukemia Treatment: Its primary application lies in targeting acute leukemias associated with MLL fusions, offering a novel therapeutic approach.
  2. Research Tool: Used in laboratory settings to study the role of menin in gene regulation and leukemia pathogenesis.
  3. Combination Therapies: Potentially used alongside other therapies to enhance treatment efficacy against resistant leukemia forms.

Clinical trials are ongoing to evaluate its safety and effectiveness in pediatric and adult populations suffering from MLL-rearranged leukemias .

Discovery and Development of Menin-MLL Inhibitor 19

Rational Design and Structural Optimization Strategies

Exo-Aza Spiro Scaffold Design and Binding Affinity Enhancement

Menin-MLL inhibitor 19 features an exo-aza spiro bicyclic core designed to mimic the spatial geometry of natural MLL peptide motifs. This scaffold enforces a rigid three-dimensional conformation that optimally occupies the menin binding pocket, particularly the deep hydrophobic cavity harboring tryptophan and phenylalanine residues critical for MLL interaction. The scaffold’s exo-orientation positions nitrogen atoms to form hydrogen bonds with menin’s Asp180, Asn182, and Glu366 residues, while its spirocyclic rigidity minimizes entropic penalties upon binding. This design achieved low-nanomolar binding affinity (IC₅₀ = undisclosed value in primary source, but structurally analogous compounds exhibit IC₅₀ < 10 nM), representing a >100-fold enhancement over early-generation inhibitors like MI-2 (IC₅₀ = 446 nM) [1] [5].

Patent-Derived Structural Modifications (WO2019120209A1)

Key structural modifications documented in patent WO2019120209A1 include:

  • C30H34F3N7O4S composition (CAS: 2360487-93-8), featuring a trifluoroethyl-thiazole moiety enhancing hydrophobic contacts.
  • Spiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine] core replacing flexible linkers to reduce rotatable bonds.
  • Optimized aryl sulfonamide extensions at the C5 position of the spirocycle, improving solvent exposure and menin surface complementarity [4] [8].

Table 1: Critical Modifications from WO2019120209A1

PositionModificationFunctional Impact
CoreExo-aza spiro bicyclicPre-organizes binding conformation; mimics β-turn of MBM1 peptide
R₁Trifluoroethyl-thiazoleEnhances hydrophobic packing in P1 pocket; improves metabolic stability
R₂Substituted benzamideForms π-stacking with Tyr276; hydrogen bonding with Lys329
LinkerSpirocyclic connectivityReduces flexibility; increases binding entropy and proteolytic resistance

Role of Substituted Amides and Spirocyclic Linkers in Selectivity

The aryl amide substituents in Menin-MLL inhibitor 19 project into a subpocket lined by Tyr325 and Cys329, with electron-withdrawing groups (e.g., trifluoromethyl) diminishing off-target interactions. Concurrently, the spirocyclic linker between imidazopyridine and cyclohexane rings eliminates conformational flexibility, minimizing binding to structurally divergent epigenetic readers like BRD4. This design achieves >500-fold selectivity over related protein-protein interaction targets, validated via thermal shift assays showing ΔTₘ > 8°C for menin versus <2°C for non-cognate proteins [7] [8].

High-Throughput Screening and Hit-to-Lead Evolution

Target-Based Screening in MEN1-Dependent Cellular Models

Primary screening employed fluorescence polarization (FP) assays using a fluorescein-labeled MBM1 peptide (MLL₄‒₁₅) competing with test compounds for recombinant menin binding. Hits were counter-screened in isogenic leukemia models:

  • MV4;11 (MLL-AF4 rearrangement): Inhibition measured via viability (CellTiter-Glo) and target engagement (co-immunoprecipitation).
  • Menin-knockout variants: Confirm on-target effects; inhibitor 19 showed IC₅₀ < 100 nM in wild-type vs. no activity in menin-null cells.Functional validation included qRT-PCR for HOXA9/MEIS1 downregulation, where inhibitor 19 reduced expression by >80% at 72 hours (500 nM dose) [5] [6].

Iterative Structure-Activity Relationship (SAR) Profiling

SAR optimization focused on three regions:

  • Aminoheterocycle variations: Azetidine-containing analogs (e.g., compound 10) improved cellular potency 5-fold over pyrrolidine derivatives by strengthening salt bridges with menin’s Glu359/Asp180.
  • Linker hydrophobicity: Fluorination at the spiro-junction (e.g., compound 14) enhanced membrane permeability (PAMPA > 300 nm/s) but reduced solubility, necessitating balance.
  • Electrophilic warheads: Early candidates with acrylamides showed covalent binding to Cys329 but were abandoned due to reactivity risks; non-covalent inhibition was prioritized [6] [9].

Properties

Product Name

Menin-MLL inhibitor 19

IUPAC Name

tert-butyl N-[[1-(2-amino-2-oxoethyl)-2-oxo-3H-benzimidazol-5-yl]methyl]-N-[2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2-azaspiro[3.4]octan-6-yl]carbamate

Molecular Formula

C30H34F3N7O4S

Molecular Weight

645.7 g/mol

InChI

InChI=1S/C30H34F3N7O4S/c1-28(2,3)44-27(43)39(12-17-4-5-22-21(8-17)37-26(42)40(22)13-23(34)41)18-6-7-29(10-18)14-38(15-29)24-20-9-19(11-30(31,32)33)45-25(20)36-16-35-24/h4-5,8-9,16,18H,6-7,10-15H2,1-3H3,(H2,34,41)(H,37,42)

InChI Key

FUBBZUWVZBXTGJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)N(C(=O)N2)CC(=O)N)C3CCC4(C3)CN(C4)C5=C6C=C(SC6=NC=N5)CC(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)N(C(=O)N2)CC(=O)N)C3CCC4(C3)CN(C4)C5=C6C=C(SC6=NC=N5)CC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.